tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate
Overview
Description
Synthesis Analysis
The synthesis of compounds related to tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate showcases innovative methodologies in organic chemistry. Sakaitani and Ohfune (1990) discussed the chemoselective transformation of amino protecting groups to N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) via treatment with tert-butyldimethylsilyl trifluoromethanesulfonate and other reagents, underlining the flexibility in modifying tert-butoxycarbonyl (Boc) protected compounds (Sakaitani & Ohfune, 1990). Similarly, Zhao et al. (2017) highlighted a rapid synthetic method for an important intermediate, tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, which is pivotal for synthesizing biologically active compounds, demonstrating a three-step synthesis with an 81% total yield (Zhao et al., 2017).
Molecular Structure Analysis
Detailed molecular structure analysis is vital for understanding the chemical behavior of tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate. Liu et al. (2012) synthesized and separated diastereomers of a related compound, showcasing the use of X-ray crystallography for structural determination (Liu et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate and its derivatives reveal the compound's reactive nature. Ochiai et al. (1999) described the radical oxidation of carbamate derivatives with hypervalent tert-butylperoxyiodanes, leading to the formation of imides or tert-butylperoxyamide acetals, depending on reaction conditions (Ochiai et al., 1999).
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Novel Compounds : Novel 1-(8-(ayloxy)-2-(trifluoromethyl)imidazo[1,2-a]pyrazin-6-yl)ethan-1-amine derivatives were synthesized using a multi-step process involving tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate as an intermediate. This compound was utilized in the synthesis of ethyl 4-(trifluoromethyl)-1H-imidazole-2-carboxylate, demonstrating its role in creating complex molecules with potential antibacterial activity (Prasad, 2021).
Chemoselective Transformations : The N-tert-butyldimethylsilyloxycarbonyl group, derived from N-tert-butoxycarbonyl (Boc), showcases the compound's utility in chemoselective transformations. This process highlights the versatility of tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate in modifying amino protecting groups, facilitating the synthesis of N-ester type compounds under mild conditions (Sakaitani & Ohfune, 1990).
Molecular Reactivity and Applications
Guanidinylation Reagent : A derivative of 1H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]carbamidine, developed to synthesize bis(carbamate)-protected guanidines from primary and secondary amines, underscores the reactivity and potential application of tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate in medicinal chemistry. This reagent facilitates the efficient conversion of amines to guanidines, a crucial step in synthesizing various biologically active compounds (Yong et al., 1999).
Intermolecular Hydrogen Bonding : The study of carbamate derivatives, including those related to tert-butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate, reveals the intricate hydrogen-bonding patterns that govern molecular assembly. Such insights are valuable for understanding the molecular structures and potential interactions in pharmaceutical compounds (Das et al., 2016).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (NZ)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNFDHNZVTWZED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N1C=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423002 | |
Record name | tert-Butyl [(Z)-[(tert-butoxycarbonyl)amino](1H-pyrazol-1-yl)methylidene]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (((tert-butoxycarbonyl)amino)(1H-pyrazol-1-yl)methylene)carbamate | |
CAS RN |
152120-54-2 | |
Record name | tert-Butyl [(Z)-[(tert-butoxycarbonyl)amino](1H-pyrazol-1-yl)methylidene]carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-Bis(tert-butoxycarbonyl)-1H-pyrazole-1-carboxamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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